![molecular formula C10H20OS2 B14399316 [(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol CAS No. 88101-59-1](/img/structure/B14399316.png)
[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol is a chemical compound with the molecular formula C10H20OS2 It is characterized by its unique structure, which includes a dithiolan ring and a hexyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol typically involves the formation of the dithiolan ring followed by the introduction of the hexyl side chain. One common method involves the reaction of a suitable dithiol with an epoxide under acidic conditions to form the dithiolan ring. The hexyl group can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a dithiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols.
Aplicaciones Científicas De Investigación
[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
[(2R,4S)-2-Hexyl-1,3-dithiolane-4-yl]methanol: Similar structure but with a dithiolane ring instead of a dithiolan ring.
[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol is unique due to its specific stereochemistry and the presence of both a dithiolan ring and a hexyl side chain
Propiedades
Número CAS |
88101-59-1 |
|---|---|
Fórmula molecular |
C10H20OS2 |
Peso molecular |
220.4 g/mol |
Nombre IUPAC |
[(2R,4S)-2-hexyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C10H20OS2/c1-2-3-4-5-6-10-12-8-9(7-11)13-10/h9-11H,2-8H2,1H3/t9-,10+/m0/s1 |
Clave InChI |
CFAMWBDETNBEJU-VHSXEESVSA-N |
SMILES isomérico |
CCCCCC[C@@H]1SC[C@@H](S1)CO |
SMILES canónico |
CCCCCCC1SCC(S1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine](/img/structure/B14399233.png)
![[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid](/img/structure/B14399241.png)
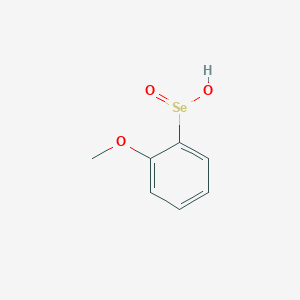
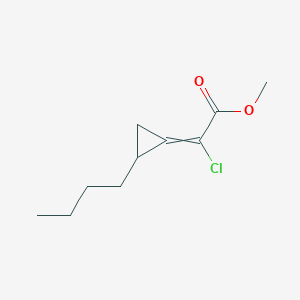

![5-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14399264.png)
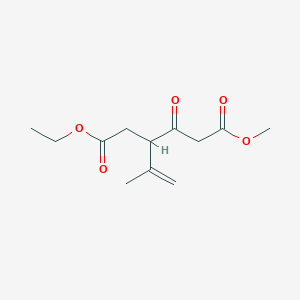
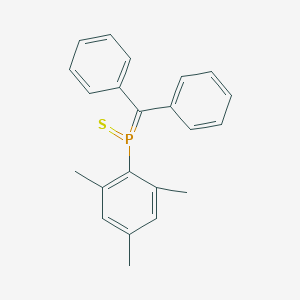
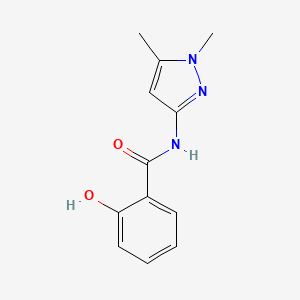

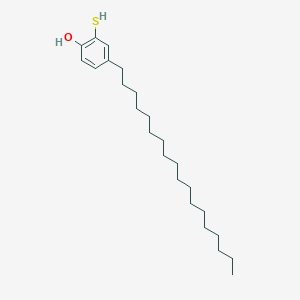
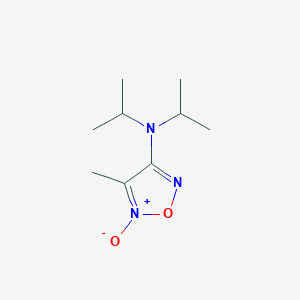
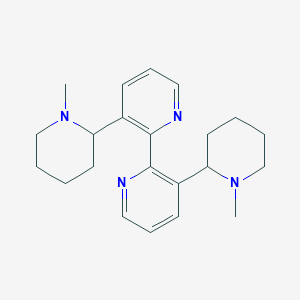
![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
